5-Carbamoylthiophene-2-carboxylic acid 5-Carbamoylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 345992-88-3
VCID: VC1982942
InChI: InChI=1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
SMILES: C1=C(SC(=C1)C(=O)O)C(=O)N
Molecular Formula: C6H5NO3S
Molecular Weight: 171.18 g/mol

5-Carbamoylthiophene-2-carboxylic acid

CAS No.: 345992-88-3

Cat. No.: VC1982942

Molecular Formula: C6H5NO3S

Molecular Weight: 171.18 g/mol

* For research use only. Not for human or veterinary use.

5-Carbamoylthiophene-2-carboxylic acid - 345992-88-3

Specification

CAS No. 345992-88-3
Molecular Formula C6H5NO3S
Molecular Weight 171.18 g/mol
IUPAC Name 5-carbamoylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Standard InChI Key QHUQNZMROQKPRS-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)C(=O)O)C(=O)N
Canonical SMILES C1=C(SC(=C1)C(=O)O)C(=O)N

Introduction

Fundamental Properties

Chemical Identity

5-Carbamoylthiophene-2-carboxylic acid is characterized by its unique heterocyclic structure combining a thiophene core with two functional groups. The compound has significant importance in organic synthesis and pharmaceutical research.

PropertyInformation
CAS Number345992-88-3
Molecular FormulaC6H5NO3S
Molecular Weight171.18 g/mol
IUPAC Name5-carbamoylthiophene-2-carboxylic acid
Alternate Names5-(aminocarbonyl)thiophene-2-carboxylic acid

Physical Properties

The physical properties of 5-carbamoylthiophene-2-carboxylic acid are influenced by its heterocyclic structure and the presence of both hydrogen bond donors and acceptors.

PropertyDescription
AppearanceWhite to off-white crystalline solid
SolubilitySlightly soluble in DMSO and methanol; poorly soluble in non-polar solvents
Melting PointTypically between 180-190°C (estimated based on similar compounds)
pKaApproximately 3.5-4.0 for the carboxylic acid group (estimated)

Structural Characteristics

Molecular Structure

5-Carbamoylthiophene-2-carboxylic acid features a five-membered thiophene ring with two substituents: a carbamoyl group (-CONH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position. This structural arrangement creates a compound with interesting electronic properties and hydrogen bonding capabilities.

Electronic Properties

The thiophene core contributes to the electronic properties of the compound, making it an interesting subject for various chemical and biological studies. The presence of the electron-rich sulfur atom in the thiophene ring, combined with the electron-withdrawing nature of the carboxylic acid and carbamoyl groups, creates a unique electronic distribution that influences its reactivity.

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-carbamoylthiophene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler thiophene derivatives. These methods often require careful control of reaction conditions to optimize yield and purity.

Comparative Synthetic Routes

Different synthetic routes for producing thiophene carboxylic acid derivatives have been documented, which may be adapted for the synthesis of 5-carbamoylthiophene-2-carboxylic acid:

Synthetic ApproachStarting MaterialKey ReagentsAdvantagesLimitations
Direct CarboxylationThiophene with carbamoyl groupStrong base (e.g., LDA), CO2One-pot synthesisRequires anhydrous conditions
Oxidation Route5-carbamoylthiophene-2-carboxaldehydeOxidizing agents (e.g., KMnO4)Mild conditionsPotential over-oxidation
Hydrolysis MethodDiester or diamide derivativesAcid or base catalystsHigh purityMultiple steps required

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize 5-carbamoylthiophene-2-carboxylic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy would typically show signals for the thiophene ring protons (around 7-8 ppm), carboxylic acid proton (10-13 ppm), and carbamoyl protons (5-8 ppm). The exact chemical shifts would depend on the solvent used and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule:

Functional GroupTypical Wavenumber Range (cm-1)
Carboxylic acid C=O stretch1700-1725
Carbamoyl C=O stretch1650-1690
N-H stretch (carbamoyl)3300-3500
C-S stretch (thiophene)600-750
Aromatic C=C stretch1400-1600

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of 5-carbamoylthiophene-2-carboxylic acid and to monitor reactions during its synthesis.

Applications and Biological Activities

Therapeutic AreaPotential MechanismRelated Compounds
Anti-inflammatoryEnzyme inhibitionThiophene-2-carboxylic acid derivatives
AntimicrobialCell wall disruptionSubstituted thiophenes
AnticancerVarious pathwaysArylsulfonylamino-thiophene-2-carboxylic acids

Material Science Applications

The unique electronic properties of thiophene-based compounds make them valuable for material science applications, particularly in organic electronics and conductive polymers.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Similar Compounds

Related Thiophene Derivatives

Several structurally related thiophene derivatives can be compared with 5-carbamoylthiophene-2-carboxylic acid to understand structure-activity relationships:

CompoundMolecular FormulaKey DifferencesComparative Properties
5-Carbamoyl-3-methylthiophene-2-carboxylic acidC7H7NO3SAdditional methyl group at position 3Increased lipophilicity, modified electronic properties
5-(Methoxycarbonyl)thiophene-2-carboxylic acidC7H6O4SMethyl ester at position 5 instead of carbamoylDifferent hydrogen bonding capabilities, increased lipophilicity
5-Chlorothiophene-2-carboxylic acidC5H3ClO2SChloro substituent at position 5Increased electrophilicity, potential for further functionalization
4-Carbamoylthiophene-2-carboxylic acidC6H5NO3SCarbamoyl group at position 4Different spatial arrangement of functional groups

Structure-Activity Relationships

The positioning of functional groups on the thiophene ring significantly affects the chemical and biological properties of these compounds:

  • Electron-donating groups (e.g., methyl) increase electron density in the thiophene ring

  • Electron-withdrawing groups (e.g., carboxylic acid, carbamoyl) decrease electron density

  • Position of substituents affects molecular geometry and binding interactions

Research Findings and Future Directions

Current Research Interests

Recent research involving thiophene-2-carboxylic acid derivatives has focused on several key areas:

  • Development of novel synthetic methodologies for functionalized thiophenes

  • Exploration of biological activities, particularly anti-inflammatory and antimicrobial properties

  • Investigation of structure-activity relationships to optimize pharmacological effects

  • Application in materials science, especially for conductive polymers and organic electronics

Research Gaps and Future Directions

Despite the potential applications of 5-carbamoylthiophene-2-carboxylic acid, several research gaps remain:

  • Comprehensive toxicological evaluation

  • Optimized large-scale synthesis methods

  • Expanded exploration of biological activities

  • Development of structure-based design strategies for targeted applications

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